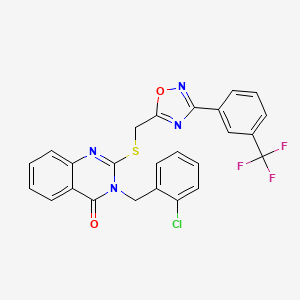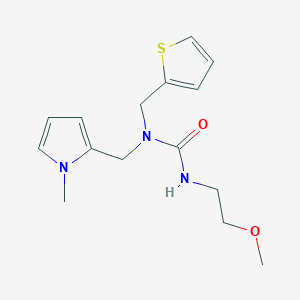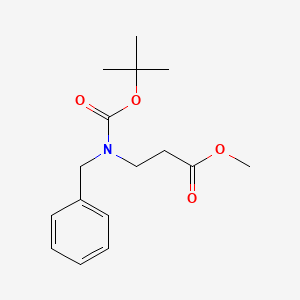
(3-(isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound often of interest in pharmaceutical research due to its potential biological activities
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available compounds such as 1H-pyrazol-4-ylmethanone and isobutylsulfonyl azetidine.
Step-by-step Synthesis:
A nucleophilic substitution reaction involving 1H-pyrazol-4-ylmethanone and (3-chloro-azetidin-1-yl)sulfonyl chloride is used.
The reaction usually requires a base, such as sodium hydride, to deprotonate the pyrazol group, increasing its nucleophilicity.
Solvents like acetonitrile or dimethylformamide (DMF) are used to facilitate the reaction.
Purification: The crude product is purified through techniques such as column chromatography.
Industrial Production Methods:
Scaling up the synthesis for industrial purposes involves optimizing reaction conditions to ensure maximum yield and purity. This might include:
Reactor Design: Using continuous flow reactors to enhance the reaction rates and control exothermic reactions.
Automated Processes: Employing automated synthesizers to monitor and control reaction parameters precisely.
Green Chemistry Approaches: Incorporating eco-friendly solvents and reagents to minimize environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidinyl ring, potentially opening it up or altering its functional groups.
Substitution: Both the pyrazol and azetidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LAH) or palladium-catalyzed hydrogenation.
Substitution: Bases like sodium hydride or reagents such as alkyl halides.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Varied azetidinyl derivatives depending on the reaction conditions.
Substitution Products: Pyrazol derivatives with various substituents.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Potential candidate for developing new therapeutic agents, particularly in oncology or neurology.
Industry: May serve as an intermediate in the production of agrochemicals or other bioactive compounds.
作用機序
The compound's mechanism of action is predominantly based on its interaction with specific molecular targets:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.
Receptor Modulation: Interacting with receptors to either mimic or inhibit natural ligands, affecting signal transduction pathways.
類似化合物との比較
(3-(Isopropylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: Similar structure but with a different alkyl group on the sulfonyl moiety.
(3-(Methylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: Features a smaller methyl group, influencing its reactivity and interaction with molecular targets.
Conclusion
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone showcases diverse chemical properties and applications, making it a compound of interest across various scientific fields
特性
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13(2)12-25(23,24)16-10-20(11-16)18(22)17-9-19-21(14(17)3)15-7-5-4-6-8-15/h4-9,13,16H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDTTCRHHVPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2917417.png)

![2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2917419.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2917422.png)


![(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2917429.png)


